molecular formula C18H24N2O B2441676 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide CAS No. 1396856-24-8

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide

Katalognummer: B2441676
CAS-Nummer: 1396856-24-8
Molekulargewicht: 284.403
InChI-Schlüssel: ZTRJJPZXWICWIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is characterized by sp3 hybridization and non-planarity, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. The pyrrolidine ring, for example, can undergo various reactions such as oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the pyrrolidine ring could affect the compound’s solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide and its derivatives have been extensively studied for their anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a new series of compounds, including ones similar to this compound. These compounds were tested for anticonvulsant activity using various preclinical seizure models. The study found that certain compounds, like compound 11, displayed a broad spectrum of activity and a favorable safety profile, outperforming some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

CB2 Cannabinoid Receptor Agonism

Research by Chu et al. (2009) explored the modification of compounds similar to this compound, resulting in novel pyridine derivatives. These derivatives were identified as potent and selective agonists of the CB2 cannabinoid receptor. The study highlighted the potential of these compounds in providing in vivo efficacy in a rat model of neuropathic pain (Chu et al., 2009).

Pharmacokinetics and Miscibility in IV Administration

A study on Brivaracetam, a structurally similar compound to this compound, by Couvrat et al. (2016) focused on its behavior in IV administration. The research showed how sodium chloride affects the expansion of a liquid-liquid miscibility gap in the active pharmaceutical ingredient (API)/water system. This study is crucial for understanding the safe IV injection parameters for such compounds (Couvrat et al., 2016).

Binding Site Identification

Fuks et al. (2003) conducted a study on levetiracetam, a compound related to this compound. They synthesized a photoaffinity label to map the binding site of levetiracetam in the brain. This study is significant for understanding the molecular interactions and site-specific actions of similar compounds in the brain (Fuks et al., 2003).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and biological activity. Some pyrrolidine derivatives have been found to be non-toxic to human cells .

Zukünftige Richtungen

Future research could involve further exploration of the biological activity of this compound and its derivatives. This could include testing the compound against various biological targets and optimizing its properties for potential therapeutic applications .

Eigenschaften

IUPAC Name

2-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-17(16-10-4-3-5-11-16)18(21)19-12-6-7-13-20-14-8-9-15-20/h3-5,10-11,17H,2,8-9,12-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRJJPZXWICWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.